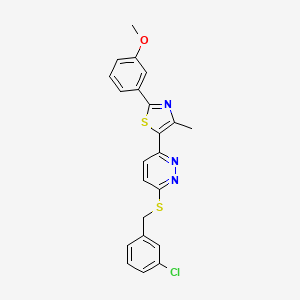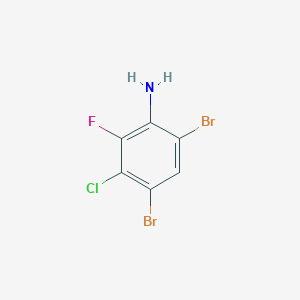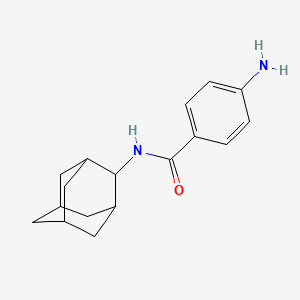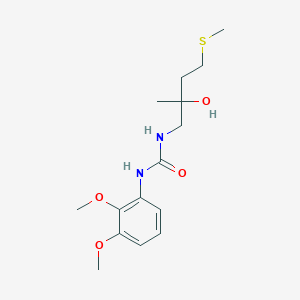![molecular formula C13H21NO5 B2552369 2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 1330763-34-2](/img/structure/B2552369.png)
2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
Overview
Description
“2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid” is a chemical compound with the CAS Number: 2567504-37-2 . It has a molecular weight of 270.33 . The compound is typically stored at 4 degrees Celsius and is available in oil form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-(2-(tert-butoxycarbonyl)-5-oxaspiro[3.4]octan-6-yl)acetic acid . The InChI Code is 1S/C14H22O5/c1-13(2,3)19-12(17)9-7-14(8-9)5-4-10(18-14)6-11(15)16/h9-10H,4-8H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.33 . It is typically stored at 4 degrees Celsius . The physical form of this compound is oil .Scientific Research Applications
1. Synthesis of Biologically Active Compounds
A study by Amirani Poor et al. (2018) explored the synthesis of biologically active compounds using an intermolecular Ugi reaction. This process involved 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) with glyoxal and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide, resulting in novel N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and related derivatives.
2. Synthesis of N-Boc-amino Acids
Research by Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids. This reagent reacts with amino acids and their esters, resulting in N-Boc-amino acids and esters without racemization.
3. Electrophilic Amination of C-H-Acidic Compounds
Andreae et al. (1992) Andreae, Schmitz, Wulf, & Schulz studied the reactions of 1-oxa-2-azaspiro[2.5]octane with malonic and cyanoacetic acid derivatives and other C-H acids. This led to various stabilisation reactions and the production of geminal diamino acid derivatives.
4. Synthesis of Aldehyde Building Blocks
Groth and Meldal (2001) Groth & Meldal synthesized aldehyde building blocks protected as acid labile N-Boc N,O-acetals. They explored the stability of this novel aldehyde protection group under various acidic conditions, finding that it yields the aldehyde cleanly under strong acidic conditions.
5. New Synthesis of Syn-stereodiad Building Blocks
Shklyaruck (2015) Shklyaruck developed a procedure for transforming certain spirocyclic compounds into building blocks for the synthesis of arenamides A and C, which are known for their antitumor activity.
6. Application in NMR Spectroscopy
Jakubowska et al. (2013) Jakubowska, Sowa, Żylewski, & Kulig used NMR spectroscopy to assign the absolute configurations of certain spirocyclic compounds. This involved analyzing NOESY correlations and calculating chemical shift anisotropy.
7. Acid-Catalyzed Rearrangement in Synthesis Processes
Nativi, Reymond, and Vogel (1989) Nativi, Reymond, & Vogel investigated the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals to produce protected amines. This methodology was used for synthesizing various derivatives, including a compound related to 3-amino-3-deoxy-D-altrose.
8. Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
Gurry, McArdle, and Aldabbagh (2015) Gurry, McArdle, & Aldabbagh described a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. This method was used to create spirocyclic oxetanes, which were then converted for oxidative cyclizations to form ring-fused benzimidazoles.
9. Control Analysis in Cephalosporin Drug Production
Sun Na-na (2010) Sun Na-na conducted research on the control analysis in the production of cephalosporin drugs using HPLC. This involved studying the separation and determination of key intermediates, including those containing tert-butoxycarbonyl groups.
10. Reaction with N,N-Dimethylformamide Dimethyl Acetal
Moskalenko and Boev (2012) Moskalenko & Boev reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products.
Safety And Hazards
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)5-9(6-18-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMIADFDXMGGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)


![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)
![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)
![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)

![6-(4-fluorophenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2552304.png)
![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)